

Commercial Suppliers and Synthetic Guide for 2'-Fluorobiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Fluorobiphenyl-4-carbaldehyde

Cat. No.: B1300064

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for **2'-Fluorobiphenyl-4-carbaldehyde**, a key intermediate in pharmaceutical and materials science research. Additionally, it outlines a detailed, representative experimental protocol for its synthesis via a Suzuki-Miyaura coupling reaction. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Commercial Availability

2'-Fluorobiphenyl-4-carbaldehyde (CAS No. 57592-42-4) is available from a variety of commercial chemical suppliers. The table below summarizes key information from several vendors to facilitate procurement. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

Supplier	Catalog Number	Purity	Available Quantities
ChemUniverse	P96230	95%	100MG
ChemicalBook	CB8702548	N/A	Inquire
Amatek Scientific Co. Ltd.	N/A	N/A	Inquire
Bide Pharmatech Ltd.	N/A	N/A	Inquire
Shanghai Sinch Parmaceuticals Tech. Co. Ltd.	N/A	N/A	Inquire
Shanghai YuanYe Biotechnology Co., Ltd.	N/A	N/A	Inquire
Zhengzhou Huiju Chemical Co., Ltd.	N/A	N/A	Inquire
Chem-Impex (for 4'-Fluorobiphenyl-4-carbaldehyde)	23373	≥ 97% (GC)	250MG, 1G, 5G, 10G, 25G
Sigma-Aldrich (for 4'-Fluorobiphenyl-3-carboxaldehyde)	164334-74-1	N/A	1G

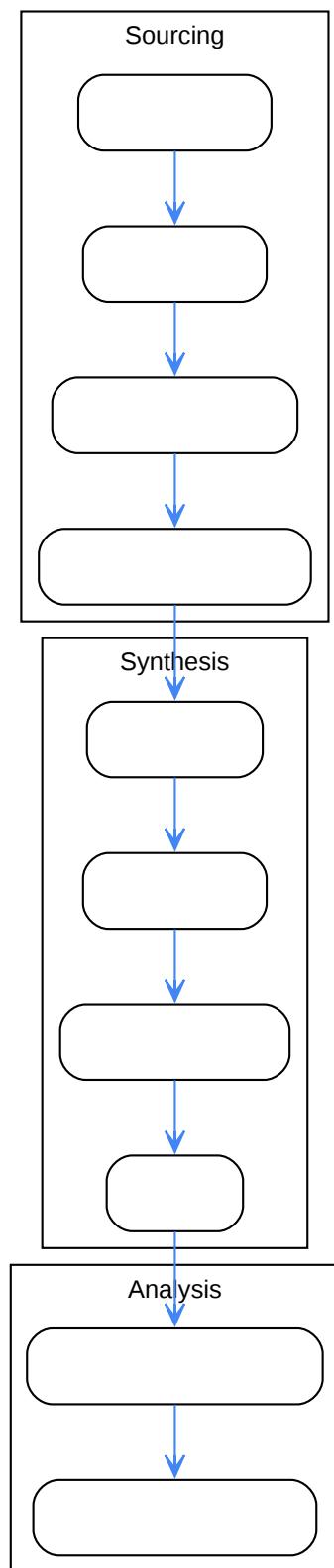
Synthetic Protocol: Suzuki-Miyaura Coupling

The synthesis of **2'-Fluorobiphenyl-4-carbaldehyde** is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a versatile and efficient route to construct the biaryl scaffold from readily available starting materials.[\[1\]](#)[\[2\]](#) [\[3\]](#) The following is a representative experimental protocol for the synthesis of **2'-Fluorobiphenyl-4-carbaldehyde**.

Reaction Scheme:

A representative reaction scheme for the synthesis of **2'-Fluorobiphenyl-4-carbaldehyde**.

Materials and Equipment:


- 4-Formylphenylboronic acid
- 1-Bromo-2-fluorobenzene
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- Sodium Carbonate (Na_2CO_3)
- Toluene
- Ethanol
- Deionized Water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Nitrogen or Argon gas inlet
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

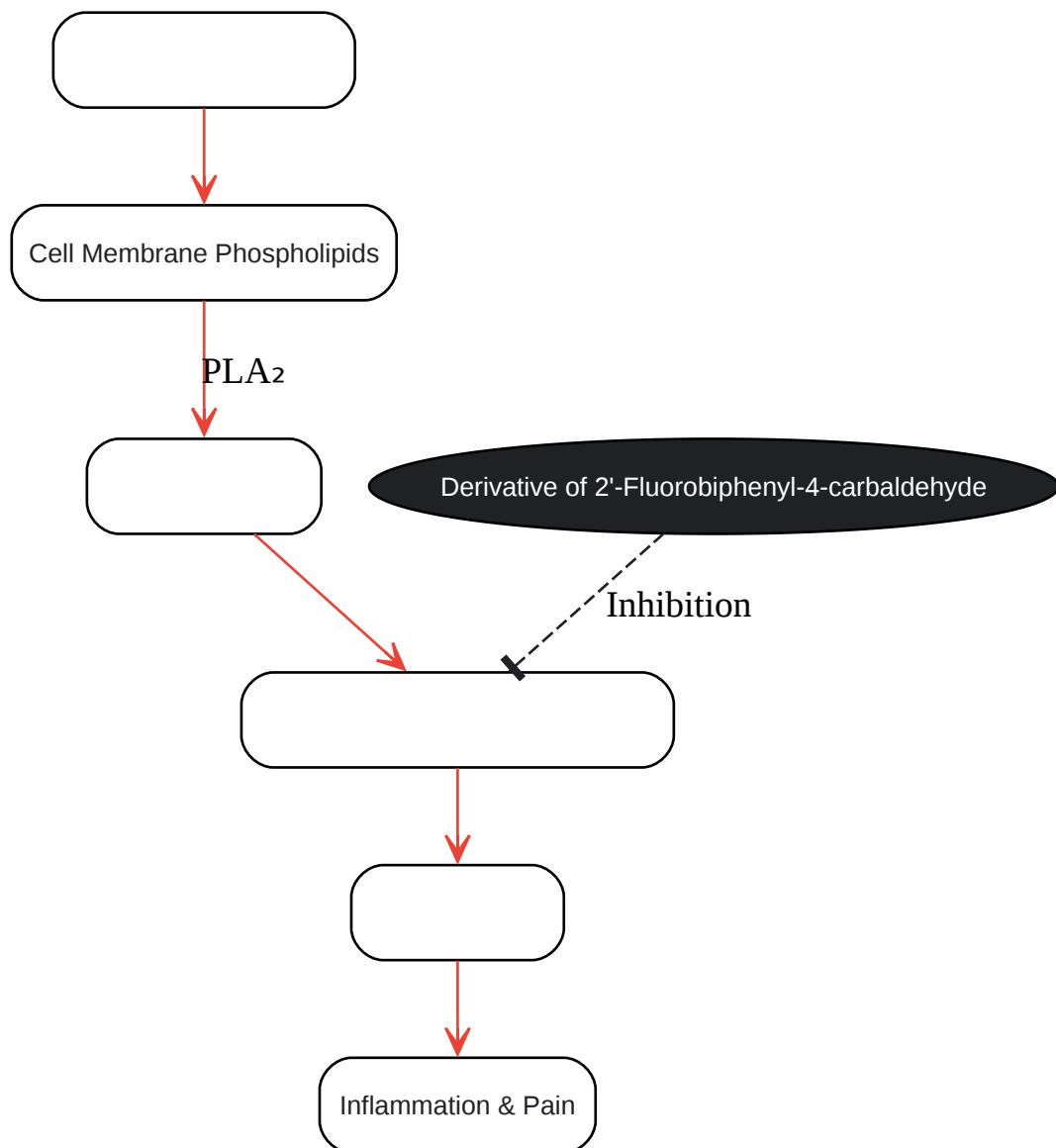
Procedure:

- Reaction Setup: In a round-bottom flask, combine 4-formylphenylboronic acid (1.2 equivalents), 1-bromo-2-fluorobenzene (1.0 equivalent), and sodium carbonate (2.0 equivalents).
- Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating.
- Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
- Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 equivalents), to the reaction mixture under the inert atmosphere.
- Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
- Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
- Characterization: The final product, **2'-Fluorobiphenyl-4-carbaldehyde**, should be characterized by techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Sourcing and Synthesis Workflow

The following diagram illustrates the general workflow for sourcing and synthesizing **2'-Fluorobiphenyl-4-carbaldehyde** for research and development purposes.

[Click to download full resolution via product page](#)


A flowchart illustrating the workflow for sourcing and synthesizing **2'-Fluorobiphenyl-4-carbaldehyde**.

Applications in Drug Discovery

Fluorinated biphenyl scaffolds are of significant interest in drug discovery. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, which can lead to improved pharmacokinetic and pharmacodynamic profiles.^[4] **2'-Fluorobiphenyl-4-carbaldehyde** serves as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it is a key precursor for derivatives of flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).^{[5][6]}

Signaling Pathway Context (Hypothetical)

While a specific signaling pathway directly involving **2'-Fluorobiphenyl-4-carbaldehyde** is not established, its derivatives, such as those related to flurbiprofen, are known to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The diagram below provides a simplified, hypothetical representation of where a downstream product of this aldehyde might act.

[Click to download full resolution via product page](#)

A simplified diagram of the cyclooxygenase pathway and the potential inhibitory role of a derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. ossila.com [ossila.com]
- 5. 2-FLUOROBIPHENYL-4-CARBOXALDEHYDE 97 Four Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Commercial Suppliers and Synthetic Guide for 2'-Fluorobiphenyl-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1300064#commercial-suppliers-of-2-fluorobiphenyl-4-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com